Methyl pantothenate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,6-12)8(14)9(15)11-5-4-7(13)16-3/h8,12,14H,4-6H2,1-3H3,(H,11,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOLPZAHXIRZLN-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198745 | |
| Record name | beta-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, methyl ester, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50692-78-9 | |
| Record name | beta-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, methyl ester, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050692789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, methyl ester, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Structure and Stereochemical Investigations of Methyl Pantothenate Analogues
Structural Elucidation of Omega-Methyl Pantothenate
Omega-methyl pantothenic acid is a chemically modified version of pantothenic acid. Its structure is defined by the addition of a methyl group at the terminal (omega) position of the pantothenic acid molecule. This analogue has been utilized in research as an antagonist of pantothenic acid. dsm.com By competing with the natural vitamin, omega-methyl pantothenic acid can be used to experimentally induce a state of pantothenic acid deficiency. dsm.comnih.gov This allows for the study of the physiological and biochemical consequences of insufficient Vitamin B5. The elucidation of its structure is based on its designed synthesis from pantothenic acid, with the key structural feature being the terminal methyl group.
Stereochemical Influences on Biological Activity in Alpha-Methyl-Pantothenamide Analogues
A significant advancement in the development of pantothenic acid analogues has been the creation of pantothenamides (PanAms), where the carboxylic acid group of pantothenic acid is replaced by an amide. wikipedia.org A further modification, the introduction of a methyl group at the alpha-position of the β-alanine moiety, has been shown to increase the stability of these compounds in serum. nih.govbmrb.io This modification introduces a new chiral center, leading to the formation of diastereomers. The stereochemistry of these analogues, such as N-phenethyl-α-methyl-pantothenamide, has a profound influence on their biological activity. nih.govnih.gov
Diastereomeric Specificity in Potency and Stability
The stereochemical configuration at both the pantoate-derived portion and the newly introduced alpha-methylated β-alanine portion of pantothenamide analogues dictates their biological efficacy and stability. Research has demonstrated a clear diastereomeric specificity in both the potency and the metabolic stability of these compounds.
For instance, in studies of N-phenethyl-α-methyl-pantothenamide, the diastereomers exhibit markedly different antiplasmodial activity. nih.govnih.gov The (2S,2′R)-diastereomer is significantly more potent than the (2R,2′R)-diastereomer. nih.govnih.gov Interestingly, this increase in potency does not correlate with increased stability against enzymatic degradation. Unexpectedly, the more potent (2S,2′R)-diastereomer is more susceptible to breakdown by pantetheinase, the enzyme responsible for degrading pantothenamides in serum. nih.govbmrb.ionih.gov This highlights a complex relationship where the stereochemistry that enhances biological activity also confers vulnerability to metabolic enzymes.
Table 1: Diastereomeric Influence on N-phenethyl-α-methyl-pantothenamide
| Diastereomer | Relative Potency | Relative Stability (against Pantetheinase) |
|---|---|---|
| (2S,2′R) | High | Low |
| (2R,2′R) | Low | High |
Conformational Analysis and Receptor Interactions
The stereochemistry of α-methyl-pantothenamide analogues directly influences their three-dimensional conformation, which is a critical factor for effective interaction with biological receptors, such as enzymes in the Coenzyme A biosynthetic pathway. The fixed orientation of the α-methyl group restricts the rotational freedom of the molecule, locking it into specific conformations. unina.it
The observed differences in potency between diastereomers, such as (2S,2′R) and (2R,2′R)-N-phenethyl-α-methyl-pantothenamide, cannot be explained simply by their activation by pantothenate kinase (PanK), the first enzyme in the CoA pathway. nih.govnih.gov This suggests that the stereochemically-defined shape of the analogue is crucial for its interaction with downstream enzymes or other cellular targets. The specific conformation of the potent (2S,2′R) diastereomer likely presents a shape that is more complementary to the active site of a target enzyme, leading to enhanced inhibitory activity. Conversely, the conformation of the less potent (2R,2′R) diastereomer may not fit as effectively into the same binding pocket. These findings underscore that the biological activity of these analogues is not just a matter of their chemical composition, but is intricately linked to the precise spatial arrangement of their atoms and the resulting molecular shape available for receptor binding. unina.it
Biosynthetic and Metabolic Pathway Perturbations by Methyl Pantothenate
Omega-Methyl Pantothenate as an Antagonist of Pantothenic Acid Biosynthesis and Utilization
Omega-methyl pantothenate is a well-documented antagonist of pantothenic acid. dsm.comeujournal.org It is structurally similar to pantothenic acid and has been used experimentally to induce and study the symptoms of pantothenic acid deficiency in humans. dsm.comfoodandnutritionresearch.netnih.govnih.gov This antagonistic relationship stems from its ability to compete with pantothenic acid, thereby disrupting the metabolic pathways that depend on this essential vitamin. dsm.com The levorotatory (L) isomer of pantothenic acid itself can also antagonize the effects of the biologically active dextrorotatory (D) isomer. nih.gov
The primary mechanism by which omega-methyl pantothenate exerts its antagonistic effect is through the disruption of the Coenzyme A (CoA) biosynthetic pathway. This universal pathway consists of five enzymatic steps that convert pantothenate into CoA, an indispensable cofactor for over 70 enzymatic pathways, including carbohydrate and fatty acid metabolism. eujournal.org
Table 1: Enzymes of the Coenzyme A Biosynthetic Pathway
This table outlines the five key enzymes involved in the conversion of pantothenic acid to Coenzyme A.
| Enzyme | Abbreviation | Function | EC Number |
| Pantothenate Kinase | PanK | Phosphorylates pantothenate to 4'-phosphopantothenate. eujournal.orgwikipedia.org | 2.7.1.33 genome.jp |
| Phosphopantothenoylcysteine Synthetase | PPCS | Adds a cysteine residue to 4'-phosphopantothenate. wikipedia.org | 6.3.2.5 |
| Phosphopantothenoylcysteine Decarboxylase | PPCDC | Decarboxylates 4'-phospho-N-pantothenoylcysteine to 4'-phosphopantetheine (B1211885). wikipedia.org | 4.1.1.36 |
| Phosphopantetheine Adenylyltransferase | PPAT | Adenylylates 4'-phosphopantetheine to form dephospho-CoA. biorxiv.org | 2.7.7.3 |
| Dephospho-CoA Kinase | DPCK | Phosphorylates dephospho-CoA to produce Coenzyme A. biorxiv.org | 2.7.1.24 |
A direct consequence of disrupting the CoA biosynthesis pathway is the impaired formation of the 4'-phosphopantetheine prosthetic group. wikipedia.org This group is derived from 4'-phosphopantothenate and is essential for the function of acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs). eujournal.orgwikipedia.org These carrier proteins are critical components of fatty acid synthases (FAS) and polyketide synthases (PKS), respectively. wikipedia.org
The phosphopantetheine group is attached to a specific serine residue on the apo-carrier protein by the enzyme phosphopantetheinyl transferase. wikipedia.org This long, flexible arm allows tethered intermediates to access different enzyme active sites in a multi-enzyme complex, an assembly-line-like process that increases the efficiency of synthesis. wikipedia.org By inhibiting the production of 4'-phosphopantothenate, omega-methyl pantothenate prevents the formation of this crucial prosthetic group, thereby crippling fatty acid synthesis and other essential metabolic functions that rely on ACPs. eujournal.org
Disruption of Coenzyme A (CoA) Biosynthesis Pathway Flux
Alpha-Methylated Pantothenamide Derivatives in CoA Biosynthesis Inhibition
Pantothenamides (PanAms) are a class of pantothenic acid analogues characterized by the amidation of the pantothenate carboxyl group. researchgate.netnih.gov Many have demonstrated potent antimicrobial activity against bacteria and the malaria parasite, Plasmodium falciparum. researchgate.netgoogle.comresearchgate.net However, their therapeutic potential is often limited by their susceptibility to degradation by pantetheinase enzymes in human serum. researchgate.netnih.gov
To overcome this instability, researchers developed derivatives such as alpha-methylated pantothenamides. The addition of a methyl group to the α-position of the β-alanine moiety, as seen in N-phenethyl-α-methyl-pantothenamide, significantly increases resistance to pantetheinase-mediated hydrolysis. researchgate.netnih.gov This modification enhances the stability of the compounds while retaining potent, on-target antiplasmodial activity. nih.govresearchgate.net
The mechanism of action of pantothenamides often involves interaction with Pantothenate Kinase (PanK), the gateway enzyme to CoA biosynthesis. google.com In pathogens like P. falciparum, these analogues can function in multiple ways. Studies have shown that pantothenamides can act as competitive inhibitors of PanK, directly competing with the natural substrate, pantothenic acid. researchgate.netresearchgate.net The antiplasmodial activity of these compounds can often be outcompeted by the addition of excess pantothenate, supporting a competitive mechanism of action. biorxiv.org
Intriguingly, many pantothenamides and their alpha-methylated derivatives also serve as substrates for PanK. researchgate.netgoogle.comresearchgate.net The enzyme phosphorylates the analogue, initiating its entry into the CoA biosynthetic pathway. google.combiorxiv.org This bioactivation is crucial for their ultimate inhibitory effect. nih.gov The complexity of this interaction is highlighted by studies on drug-resistant P. falciparum, where mutations in the parasite's PanK (PfPanK) can confer resistance to some pantothenate analogues while simultaneously causing hypersensitivity to others. nih.gov This suggests that different analogues have distinct interactions with the enzyme and that PanK plays a central role in their metabolic activation. nih.gov
While PanK is a critical interaction point, it is often not the ultimate target of pantothenamide-based drugs. biorxiv.orgbiorxiv.org Instead, the phosphorylation of these analogues by PanK is the first step in a process of "lethal synthesis." Once phosphorylated, the resulting antimetabolites are further processed by subsequent enzymes in the CoA pathway, such as phosphopantetheine adenylyltransferase (PPAT) and dephospho-CoA kinase (DPCK). biorxiv.org
This metabolic conversion leads to the formation of CoA analogues, or antimetabolites, which then interfere with CoA-dependent processes. biorxiv.orggoogle.combiorxiv.org Metabolomic studies have revealed that exposure of P. falciparum to these compounds leads to a significant decrease in acetyl-CoA levels, consistent with the inhibition of a downstream CoA-utilizing enzyme. biorxiv.org Further evidence comes from the generation of drug-resistant parasite lines, which have shown mutations in the active sites of enzymes like acetyl-CoA synthetase (AcCS) and acyl-CoA synthetase 11 (ACS11). biorxiv.org This indicates that the CoA antimetabolites produced from the pantothenamide precursors are the true inhibitory molecules, targeting crucial enzymes involved in acetyl-CoA anabolism. biorxiv.orgbiorxiv.org
Targeting Pantothenate Kinase (PanK) Activity in Pathogens
Global Metabolic Reprogramming Induced by Methyl Pantothenate Analogues
The inhibition of CoA biosynthesis and utilization by this compound analogues triggers a cascade of metabolic disruptions, leading to global reprogramming of cellular metabolism. CoA is a central node in metabolism, participating in hundreds of anabolic and catabolic reactions. eujournal.orgnih.gov
The primary consequences of CoA depletion or the inhibition of CoA-dependent enzymes include:
Impaired Energy Metabolism: Acetyl-CoA is the entry point for the citric acid cycle, the primary energy-generating pathway. wikipedia.orgwikipedia.org Disruption of its synthesis from pyruvate (B1213749), fatty acids, and amino acids severely curtails cellular energy production. wikipedia.org
Disrupted Fatty Acid Metabolism: CoA is essential for both the synthesis of fatty acids (via acyl carrier protein and acetyl-CoA) and their degradation through β-oxidation. eujournal.orgnih.govwikipedia.org Interference with CoA pathways halts these processes, affecting membrane biosynthesis and energy storage.
Altered Carbohydrate and Amino Acid Metabolism: The catabolism of many amino acids and the oxidation of pyruvate from glycolysis are dependent on CoA. eujournal.orgwikipedia.org Inhibition leads to the accumulation of upstream metabolites and a deficiency in essential intermediates.
Reduced Synthesis of Essential Molecules: The synthesis of vital compounds such as heme and the neurotransmitter acetylcholine (B1216132) is dependent on CoA. eujournal.org
Experimentally induced pantothenic acid deficiency, using antagonists like omega-methyl pantothenate, results in symptoms that reflect this widespread metabolic failure, including fatigue, headaches, muscle cramps, and impaired coordination. dsm.comfoodandnutritionresearch.net In pathogens, this metabolic collapse is catastrophic, leading to a cessation of growth and replication, which underscores the potential of targeting the CoA pathway for antimicrobial drug development. researchgate.netbiorxiv.org
Enzymatic Interactions and Mechanistic Studies of Methyl Pantothenate
Elucidation of Pantothenate Kinase Inhibition Mechanisms by Methyl Pantothenate
Pantothenate kinase (PanK) is the first and rate-limiting enzyme in the universal coenzyme A (CoA) biosynthetic pathway, catalyzing the ATP-dependent phosphorylation of pantothenate. nih.govresearchgate.net Methylated pantothenate analogs, particularly α-methyl-pantothenamides, have been identified as competitive inhibitors of PanK. researchgate.netnih.gov
Biochemical analyses have demonstrated that these methylated compounds directly compete with the natural substrate, pantothenate, for binding to the enzyme's active site. researchgate.netnih.gov This competitive inhibition is a key part of their mechanism of action. Interestingly, while they act as inhibitors, these this compound derivatives are also recognized as substrates by PanK and can be phosphorylated by the enzyme. researchgate.netnih.gov The resulting phosphorylated products can then enter the subsequent steps of the CoA pathway.
Specificity of Interactions with Aspartate-1-Decarboxylase (PanD) and PanZ Complex
Aspartate-1-decarboxylase (PanD), a pyruvoyl-dependent enzyme, catalyzes the production of β-alanine from L-aspartate, a crucial step in the biosynthesis of pantothenate in many microorganisms. nih.govtandfonline.com In some bacteria, like E. coli, the activation of the PanD proenzyme is a slow process that is greatly accelerated by another protein, PanZ, which forms a complex with PanD. researchgate.netwhiterose.ac.uk
The regulation of the PanD-PanZ complex is a key control point in the pantothenate supply chain. However, this regulation is mediated by downstream products of the pathway, specifically coenzyme A (CoA) or acetyl-CoA, which bind to PanZ and modulate its interaction with PanD. whiterose.ac.ukacs.orgnih.gov Extensive literature on this complex details this feedback inhibition mechanism.
Interactions with Pantetheinase Enzymes: Stability and Degradation Dynamics
A significant challenge in the development of pantothenate-based agents is their susceptibility to degradation by pantetheinase enzymes (vanins), which are ubiquitous in human serum. researchgate.netbiorxiv.orgresearchgate.net These enzymes hydrolyze the amide bond of pantetheine (B1680023) and its analogs, including pantothenamides, which severely reduces their bioavailability and potency. researchgate.netbiorxiv.org
The introduction of a methyl group at the α-position of the β-alanine moiety in pantothenamide scaffolds has proven to be a highly effective strategy to counteract this degradation.
Identification of Pantetheinase-Resistant Methylated Pantothenamide Scaffolds
Research has successfully identified α-methylated pantothenamides as a class of compounds with markedly increased stability against enzymatic hydrolysis. A prominent example is N-phenethyl-α-methyl-pantothenamide (α-Me-N-PE-PanAm), which has been shown to be significantly more resistant to degradation by pantetheinase compared to its non-methylated counterpart. researchgate.net This enhanced stability is a direct result of the α-methylation. researchgate.net
Studies comparing the degradation of methylated and non-methylated analogs demonstrate the profound effect of this structural modification.
Hydrolysis of Pantothenamide Analogs by Pantetheinase
| Compound | Degree of Hydrolysis (after 24h) | Reference |
|---|---|---|
| N-phenethyl-pantothenamide | 96% ± 9% | asm.org |
| α-Methyl-N-phenethyl-pantothenamide | 26% ± 2% | asm.org |
Molecular Basis of Amide Hydrolysis Resistance
The molecular mechanism for this increased stability is attributed to steric hindrance. The addition of the methyl group adjacent to the scissile amide bond physically obstructs the approach of the pantetheinase enzyme's catalytic cysteine nucleophile. asm.org This steric shield limits the enzyme's access to the amide bond, thereby reducing the rate of hydrolysis and preserving the integrity of the molecule in a biological environment. asm.org This targeted modification has been a superior strategy for improving stability while maintaining potent biological activity. researchgate.net
Modulation of Acyl Carrier Protein (ACP) Function by this compound Derivatives
The ultimate mechanism of action for many pantothenate antimetabolites involves the disruption of pathways that utilize CoA. One of the most critical of these is the function of the Acyl Carrier Protein (ACP), which is central to fatty acid biosynthesis. nih.govnih.gov
This compound derivatives, like other pantothenamides, act as pro-antibiotics. nih.gov After entering the cell, they are processed by the same enzymatic machinery that synthesizes CoA, starting with phosphorylation by PanK. acs.orgnih.govnih.gov This metabolic conversion results in the formation of CoA analogs. These analogs are recognized by phosphopantetheinyl transferase enzymes (such as AcpS), which are responsible for attaching the 4'-phosphopantetheine (B1211885) prosthetic group from CoA to apo-ACP to form functional holo-ACP. nih.gov
When the enzyme transfers the fraudulent phosphopantothenamide moiety from the CoA analog to apo-ACP, it generates an inactive form of ACP. nih.gov This modified ACP, sometimes referred to as "crypto-ACP," lacks the essential terminal sulfhydryl group required for the attachment and transfer of acyl chains during fatty acid elongation. nih.gov The accumulation of this inactive ACP, coupled with the normal turnover of functional holo-ACP, leads to the shutdown of fatty acid synthesis and subsequent inhibition of bacterial growth. nih.govnih.gov
Biological Activities and Cellular Consequences of Methyl Pantothenate Exposure
Experimental Induction of Pantothenic Acid Deficiency Phenotypes by Omega-Methyl Pantothenate
Omega-methyl pantothenate, a structural analog and metabolic antagonist of pantothenic acid (vitamin B5), has been instrumental in experimentally inducing deficiency symptoms of this essential vitamin in various organisms, including humans, animals, and microorganisms. thescrutinizer.orgpsu.eduresearchgate.net By substituting a hydrogen with a methyl group in the pantoyl portion of the molecule, omega-methyl pantothenate interferes with the normal metabolic functions of pantothenic acid. researchgate.net Pantothenic acid is a crucial precursor for the synthesis of coenzyme A (CoA), a vital cofactor involved in numerous metabolic pathways, including the metabolism of carbohydrates, proteins, and fats. dsm.comeujournal.org The administration of omega-methyl pantothenate, particularly in conjunction with a diet deficient in pantothenic acid, effectively creates a state of deficiency, allowing for the study of its physiological consequences. thescrutinizer.orgdsm.com
The induction of pantothenic acid deficiency through the administration of omega-methyl pantothenate leads to significant cellular energetic compromise and metabolic dysfunction. Since pantothenic acid is a key component of coenzyme A (CoA), its deficiency directly impairs CoA-dependent processes. dsm.comeujournal.org CoA plays a central role in cellular respiration, specifically in the citric acid cycle and the oxidation of fatty acids, which are primary pathways for ATP production. eujournal.orgcsic.es Consequently, a deficiency in pantothenic acid results in reduced energy supply. csic.es
Studies in models with pantothenate kinase-associated neurodegeneration (PKAN), a condition linked to mutations in the PANK2 gene essential for CoA synthesis, have shown that defective pantothenate metabolism leads to mitochondrial dysfunction, including reduced basal and maximal respiration. csic.es This impairment in mitochondrial function underscores the critical role of pantothenic acid in maintaining cellular energy homeostasis. Furthermore, pantothenic acid deficiency is associated with hypoglycemia, increased insulin (B600854) sensitivity, and elevated serum triglycerides, indicative of an inability to properly metabolize fatty acids. eujournal.org
Experimental induction of pantothenic acid deficiency using omega-methyl pantothenate has revealed distinct neurological and gastrointestinal symptoms in various model systems, including humans and rats. thescrutinizer.orgmsu.edu In human studies where subjects were given a pantothenic acid-deficient diet along with the antagonist, a consistent set of symptoms emerged after several weeks. These included neurological signs such as headache, fatigue, insomnia, and paresthesia (numbness and tingling) of the hands and feet. dsm.comoregonstate.eduuniss.it Personality changes and depression have also been reported. msu.edu
Gastrointestinal disturbances are also a prominent feature of induced pantothenic acid deficiency. thescrutinizer.org Human subjects in these experimental studies frequently complained of intestinal issues, including abdominal cramps, nausea, vomiting, and flatulence. dsm.com In rat models, pantothenic acid deficiency has been shown to cause gastrointestinal problems and diarrhea. msu.edu These manifestations highlight the importance of pantothenic acid in maintaining the normal function of both the nervous and digestive systems.
Cellular Energetic Compromise and Metabolic Dysfunction
Antimicrobial Efficacy of Alpha-Methylated Pantothenamide Derivatives
Alpha-methylated pantothenamide derivatives have emerged as a promising class of antimicrobial agents. These compounds are structurally related to pantothenic acid and function by interfering with coenzyme A (CoA) biosynthesis and utilization in pathogenic organisms. nih.gov The introduction of a methyl group at the alpha position of the β-alanine moiety in pantothenamides enhances their stability against degradation by serum pantetheinases, enzymes that would otherwise inactivate them. researchgate.netresearchgate.net This structural modification allows the compounds to maintain their antimicrobial activity for longer periods.
Alpha-methylated pantothenamides have demonstrated significant potency against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA). nih.gov These compounds exert their antibacterial effect by targeting the CoA biosynthetic pathway. nih.gov In S. aureus, N-substituted pantothenamides have been shown to inhibit the atypical type II pantothenate kinase (SaPanKII), the first enzyme in the CoA biosynthesis pathway. nih.gov
One study reported that replacing the pro-R methyl group of N-pentylpantothenamide with an allyl group resulted in a compound with potent activity against both sensitive and resistant S. aureus, with a minimum inhibitory concentration (MIC) of 3.2 μM. nih.gov However, stereochemistry plays a crucial role, as the corresponding R-syn diastereomer showed no significant antibacterial activity. nih.gov This highlights the specific structural requirements for effective inhibition of the bacterial CoA pathway.
Alpha-methylated pantothenamide derivatives have shown excellent antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.govasm.org The parasite relies on the de novo synthesis of CoA from pantothenate, making this pathway an attractive drug target. nih.govasm.org Pantothenamides inhibit the growth of blood-stage P. falciparum with potencies comparable to chloroquine. nih.govnih.govasm.org
A significant challenge with early pantothenamides was their degradation by serum pantetheinases. nih.govnih.govasm.org The development of α-methyl-N-phenethyl-pantothenamide, a pantetheinase-resistant derivative, marked a significant advancement. nih.govnih.gov This compound exhibited potent antiplasmodial activity with a 50% inhibitory concentration (IC50) of 52 ± 6 nM and demonstrated high selectivity with low toxicity to human cells. nih.govnih.gov Further studies have confirmed that these compounds are metabolically activated by the parasite's CoA biosynthetic enzymes, leading to the formation of antimetabolites that disrupt acetyl-CoA synthesis. biorxiv.org
Potency Against Multidrug-Resistant Bacterial Strains (e.g., Staphylococcus aureus)
Impact on Cellular Growth and Proliferation in Diverse Organisms
Pantothenic acid and its derivatives, including methyl pantothenate, have a notable impact on cellular growth and proliferation across a wide range of organisms. As a fundamental component of Coenzyme A (CoA), pantothenate is essential for numerous metabolic processes that underpin cell growth, such as the synthesis of fatty acids for membranes and the generation of energy through the citric acid cycle. researchgate.netfrontiersin.org
In human dermal fibroblasts, pantothenic acid has been shown to accelerate wound healing by increasing cell proliferation and migration. oregonstate.edu Conversely, a deficiency in pantothenic acid can inhibit the proliferation of human keratinocytes. oregonstate.edu Studies on gastric cancer cell lines have suggested a link between increased pantothenic acid levels and cell proliferation, possibly due to an elevated demand for phospholipid production. mdpi.com
In the context of the malaria parasite Plasmodium falciparum, analogs of pantothenic acid have been shown to be potent inhibitors of proliferation. nih.gov These compounds act as selective inhibitors of parasite growth, with much higher concentrations required to affect human cell lines. nih.gov For instance, certain pantothenic acid analogs inhibit the parasite's pantothenate kinase, a key enzyme in its CoA biosynthesis pathway, thereby repressing its proliferation. nih.gov The addition of different doses of vitamin B5 has also been found to enhance cell proliferation and differentiation in the ileum, cecum, and colon of piglets. frontiersin.org This demonstrates the broad and critical role of this vitamin and its derivatives in regulating cellular growth across different species and cell types.
Immunomodulatory Aspects of Pantothenate Antagonism and Derivatives
The immunomodulatory landscape of pantothenic acid is complex, with its derivatives and antagonists demonstrating a range of effects from immune suppression to enhancement. These activities are intrinsically linked to the central role of coenzyme A (CoA) in cellular metabolism, which is fundamental for the function, proliferation, and differentiation of immune cells. asm.orgnih.gov Antagonism of pantothenate pathways or the introduction of its derivatives can significantly alter immune responses by interfering with CoA biosynthesis and utilization.
The experimental induction of pantothenic acid deficiency, achieved through the administration of the antagonist ω-methylpantothenate, has provided clear evidence of the vitamin's necessity for a competent immune system. In human studies where subjects were given ω-methylpantothenate alongside a pantothenic acid-deficient diet, a notable outcome was the loss of antibody production, highlighting a critical role for the vitamin in humoral immunity. vitaminexpert.co.ukeuropa.euwho.intknu.edu.afscribd.com This impairment underscores the dependence of B-lymphocytes, the cells responsible for antibody synthesis, on a steady supply of CoA for their metabolic and functional needs.
Another significant pantothenate antagonist is calcium homopantothenate (hopantenate). Its mechanism of action involves metabolic activation by pantothenate kinase (PanK), the first enzyme in the CoA biosynthetic pathway. nih.gov Once phosphorylated, the resulting molecule does not inhibit PanK itself but instead acts as a competitive inhibitor of the subsequent enzyme, phosphopantothenoylcysteine synthetase (PPCS). nih.gov By blocking this crucial step, hopantenate effectively disrupts the entire CoA synthesis cascade, leading to a reduction in cellular CoA levels and modulating immune function. nih.govscispace.com
In contrast to antagonists, various derivatives of pantothenic acid exhibit diverse immunomodulatory properties. Panthenol, the alcohol analog of pantothenic acid, demonstrates anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). typology.comresearchgate.net This activity is linked to its ability to support the synthesis of CoA, which plays a role in regulating inflammatory pathways. researchgate.net
Pantethine (B1678406), the dimeric form of pantetheine (B1680023), has shown potent immunomodulatory capabilities, particularly concerning T-cell function. Research indicates that pantethine can alter the lipid composition of T-cell membranes, which in turn inhibits their migration and activation. portlandpress.com In models of autoimmune neuroinflammation, fueling autoreactive T-cells with pantethine was found to affect key immune processes, including cell proliferation and the production of pro-inflammatory cytokines. nih.gov It has also been observed to reduce pro-inflammatory cytokine production by human T helper 1 (Th1) and Th17 cells. nih.gov Furthermore, in the context of cancer immunology, pantethine administration can boost antitumor immunity by promoting the polarization of myeloid and dendritic cells toward antigen presentation and enhancing the development of metabolically active effector CD8+ T-cells. life-science-alliance.orglife-science-alliance.org
Pantothenamides represent a class of synthetic pantothenic acid analogs with significant antimicrobial and antiplasmodial activity. acs.orgrsc.orgasm.org Their mechanism involves being metabolically activated by the target organism's PanK. acs.org The resulting products are then converted into antimetabolites that can either inhibit downstream enzymes in the CoA pathway or act as fraudulent CoA analogs that disrupt CoA-dependent enzymatic reactions. acs.orgbiorxiv.org The inhibitory effects of these compounds can be overcome by increasing the concentration of pantothenic acid, confirming their action as competitive antagonists within the CoA metabolic pathway. nih.gov
Table 1: Immunomodulatory Effects of Pantothenate Antagonists and Derivatives
| Compound/Derivative | Primary Target/Mechanism | Observed Immunomodulatory Effect | Affected Cells/Cytokines |
|---|---|---|---|
| ω-Methylpantothenate | Antagonist of Pantothenic Acid | Induces deficiency, leading to suppressed humoral immunity. vitaminexpert.co.ukeuropa.euwho.intknu.edu.af | Leads to decreased antibody production. vitaminexpert.co.ukeuropa.eu |
| Calcium Homopantothenate | Inhibits Phosphopantothenoylcysteine Synthetase (PPCS) after activation by PanK. nih.gov | Disrupts Coenzyme A biosynthesis. nih.gov | General immunomodulatory effects due to CoA pathway disruption. scispace.com |
| Panthenol | Precursor to Pantothenic Acid | Exhibits anti-inflammatory properties. typology.comtypology.com | Reduces production of pro-inflammatory cytokines (IL-6, TNF-α). typology.comresearchgate.net |
| Pantethine | Precursor to Coenzyme A | Limits pro-inflammatory potential of T-cells; boosts antitumor immunity. nih.govlife-science-alliance.org | Reduces proliferation and cytokine production in autoreactive T-cells; enhances CD8+ T-cell activity. nih.govlife-science-alliance.org |
| Pantothenamides | Metabolically activated to inhibit CoA biosynthesis or utilization. acs.orgbiorxiv.org | Act as competitive inhibitors in the CoA pathway of pathogens. nih.gov | Primarily studied in microbes and parasites, disrupting essential metabolic functions. rsc.orgasm.org |
Table 2: Research Findings on the Inhibition of Coenzyme A Pathway Enzymes
| Inhibitor | Target Enzyme | Mechanism of Inhibition | Model System | Key Finding |
|---|---|---|---|---|
| Calcium Homopantothenate | Phosphopantothenoylcysteine Synthetase (PPCS) | Competitive inhibition after being phosphorylated by PanK. nih.gov | Human enzyme studies | The phosphorylated form of hopantenate forms a nonproductive complex with PPCS, blocking the pathway. nih.gov |
| Pantothenamides | Downstream CoA biosynthesis or CoA-utilizing enzymes | Metabolically activated by PanK to form inhibitory antimetabolites. acs.org | Plasmodium falciparum | PanK is not the direct target but serves as an activator for the drug, which then inhibits subsequent steps. acs.orgbiorxiv.org |
| Pantothenate Analogs | Pantothenate Kinase (PanK) | Competitive inhibition. asm.org | Plasmodium falciparum | A series of synthetic analogs were shown to competitively inhibit parasite PanK with Ki values in the nanomolar range. asm.org |
Mechanisms of Action at the Molecular and Cellular Level for Methyl Pantothenate Analogues
Competitive Inhibition and Enzyme Active Site Occupancy
Methyl pantothenate and its analogues can act as antagonists to pantothenic acid, primarily by competing for the active site of pantothenate kinase (PanK). oup.comresearchgate.net PanK is the first and rate-limiting enzyme in the biosynthesis of Coenzyme A (CoA), a crucial cofactor in all living organisms. frontiersin.orgasm.org The enzyme catalyzes the ATP-dependent phosphorylation of pantothenate to 4'-phosphopantothenate. asm.orgnih.gov
The effectiveness of this inhibition depends on the specific analogue and the type of PanK. For instance, some N-alkylpantothenamides have been shown to be substrates for E. coli PanK, while others act as inhibitors. nih.gov The binding of these analogues can prevent the necessary conformational changes in the enzyme that are required for catalysis. For example, the interaction between pantothenate and specific amino acid residues like Tyr-240 in E. coli PanK is crucial for accommodating the substrate in the active site. oup.com Analogues that cannot form these critical interactions may fail to induce a productive enzyme-substrate complex. oup.com
Table 1: Kinetic Parameters of Pantothenate Kinase (PanK) for Pantothenate and Inhibition by Analogues
| Organism/Enzyme | Substrate/Inhibitor | KM/Ki (µM) | Type of Inhibition |
|---|---|---|---|
| Escherichia coli PanK | Pantothenate | 16.7 - 140 | - |
| Escherichia coli PanK | N-pentylpantothenamide | - | Competitive |
| Mycobacterium tuberculosis PanK | Pantothenate | 122 | - |
| Mycobacterium tuberculosis PanK | Triazole inhibitors | ~0.1 (IC50) | ATP-competitive |
| Mycobacterium tuberculosis PanK | Biaryl acetic acids | - | Mixed |
| Human PanK3 | Pantothenate | 14 ± 0.1 | - |
| Human PanK3 | ADP | - | Competitive with ATP |
| Plasmodium falciparum PanK1 | Pantothenate | - | - |
| Plasmodium falciparum PanK1 | Panthenol | - | Growth inhibition |
This table compiles data from various studies to illustrate the interaction of pantothenate and its analogues with PanK from different organisms. KM represents the substrate concentration at which the enzyme reaches half of its maximum velocity, indicating substrate affinity. Ki is the inhibition constant, representing the concentration of inhibitor required to produce half-maximum inhibition. IC50 is the concentration of an inhibitor that reduces the response by half.
Formation of Non-Functional Coenzyme A Analogues and Their Cellular Impact
When this compound or its analogues are successfully phosphorylated by PanK and subsequently processed by the downstream enzymes of the CoA biosynthetic pathway, they can be converted into analogues of Coenzyme A. oup.com These resulting molecules, often referred to as non-functional or antagonistic CoA analogues, can have significant disruptive effects on cellular metabolism.
These CoA analogues can interfere with a multitude of metabolic reactions that depend on CoA. CoA's primary role is to act as a carrier of acyl groups, such as in the form of acetyl-CoA, which is central to the citric acid cycle and the synthesis of fatty acids and phospholipids. nih.govwikipedia.org Non-functional CoA analogues, which may have a modified pantetheine (B1680023) arm, can be poor substrates for enzymes that utilize CoA thioesters. For example, they may not be efficiently recognized by enzymes like acetyl-CoA carboxylase or citrate (B86180) synthase, thereby inhibiting fatty acid synthesis and the citric acid cycle.
The incorporation of these analogues into cellular pathways can lead to a state of "metabolic confusion," where essential processes are stalled or inhibited. This can result in a depletion of key metabolites and a reduction in cellular energy production. nih.gov Furthermore, the accumulation of non-functional CoA analogues can lead to a decrease in the pool of functional CoA, not only by direct inhibition of its synthesis but also by sequestering the enzymes and substrates involved in its utilization. nih.gov This sequestration can lead to a cascade of metabolic failures, ultimately impairing cell growth and viability. nih.gov
Disruption of Metabolic Feedback Regulation
The biosynthesis of Coenzyme A is tightly regulated, primarily through feedback inhibition of Pantothenate Kinase (PanK) by CoA and its thioesters, such as acetyl-CoA. asm.orgnih.gov This regulatory mechanism ensures that the intracellular concentration of CoA is maintained within a narrow, optimal range. When CoA levels are sufficient, it binds to an allosteric site on PanK, reducing the enzyme's affinity for ATP and thus inhibiting its activity. wikipedia.orgresearchgate.net
This compound analogues can disrupt this delicate feedback loop in several ways. The non-functional CoA analogues formed from these pantothenate derivatives may not be recognized by the allosteric regulatory site on PanK. asm.org As a result, even if these antagonistic analogues accumulate to high levels, they may fail to exert the necessary feedback inhibition on PanK. This can lead to the continued, unregulated phosphorylation of both the natural substrate, pantothenate, and the analogue itself, further exacerbating the metabolic disruption.
Conversely, some CoA analogues might bind to the allosteric site but fail to induce the proper conformational change required for inhibition, or they might even act as activators. This would lead to an overproduction of both functional and non-functional phosphorylated intermediates, creating a significant metabolic imbalance. The failure of proper feedback regulation can lead to the depletion of pantothenate and ATP, as they are consumed in a futile cycle of producing non-functional molecules. This dysregulation of the CoA biosynthetic pathway can have far-reaching consequences for the cell, affecting energy metabolism, lipid synthesis, and signal transduction pathways. ucl.ac.uk
Synthesis and Derivatization Strategies for Advanced Methyl Pantothenate Research
Chemoenzymatic Synthetic Approaches for Methyl Pantothenate Derivatives
Chemoenzymatic synthesis provides a powerful strategy for the production of this compound derivatives, leveraging the high selectivity of enzymes with the versatility of chemical reactions. This approach is particularly valuable for creating analogues of coenzyme A (CoA), a vital metabolic cofactor for which pantothenate is a precursor. wikipedia.orgnih.gov A common chemoenzymatic route involves the in vitro coupling of enzymes from the CoA biosynthetic pathway, such as pantothenate kinase (PanK), phosphopantetheine adenylyltransferase (PPAT), and dephosphocoenzyme A kinase (DPCK). nih.govresearchgate.net
This method allows for the synthesis of various CoA analogues starting from chemically synthesized derivatives of pantothenic acid or its esters, like this compound. nih.gov For instance, researchers have successfully generated novel CoA derivatives by using overexpressed, hexa-histidine-tagged E. coli CoA biosynthetic enzymes, which serve as robust and pure catalysts. nih.gov This enzymatic cascade can tolerate a range of structural modifications in the initial pantothenate substrate, demonstrating the method's broad applicability. nih.gov
A key advantage of this strategy is the ability to produce complex molecules in a one-pot reaction. researchgate.netresearchgate.net For example, S-alkyl thiopantothenate derivatives can be converted into pre-CoA thioester synthons using a combination of S. aureus pantothenate kinase (SaCoaA) and E. coli CoaD and CoaE enzymes. researchgate.net These synthons can then be chemically modified, such as through aminolysis, to yield a variety of CoA analogues. researchgate.net This overcomes challenges associated with purely chemical syntheses, which can be tedious and have low yields. researchgate.net Another chemoenzymatic strategy involves the enzymatic conversion of pantothenate to 4'-phosphopantothenate by PanK, followed by chemical coupling with a substituted mercaptoethylamine to create stable pantetheine (B1680023) derivatives. google.com This highlights the synergy between enzymatic phosphorylation and chemical amide bond formation. google.com
Modular Enzymatic Cascade Synthesis for Stereo-Controlled Methylated Analogues
The demand for stereochemically pure pharmaceuticals has driven the development of modular enzymatic cascades for the synthesis of specific methylated analogues of pantothenic acid and its esters. These biocatalytic systems offer high yields and excellent enantiopurity, starting from simple, non-chiral precursors. researchgate.netnih.gov
A notable three-step biocatalytic cascade has been developed to produce both diastereoisomers of α-methyl-substituted vitamin B5. nih.gov This modular process utilizes a sequence of enzymes with distinct stereoselectivities:
3-methylaspartate ammonia (B1221849) lyase (MAL) or aspartate-α-decarboxylase (ADC)
β-methylaspartate-α-decarboxylase (CrpG) or glutamate decarboxylase (GAD)
Pantothenate synthetase (PS)
By starting with either fumaric acid or mesaconic acid, this enzymatic cascade can generate the desired methylated β-alanine precursors. nih.gov The final condensation step, catalyzed by pantothenate synthetase from Escherichia coli (EcPS), couples these precursors with (R)-pantoic acid to form the target α-methyl-substituted pantothenic acid. researchgate.netresearchgate.net The modularity of this approach is crucial, as the selection of specific enzymes in the cascade dictates the final stereochemistry of the product. researchgate.netnih.gov For example, using different combinations of decarboxylases allows for the synthesis of either the (2R,2'R) or the (2S,2'R) diastereoisomer of α-methyl-substituted vitamin B5 with excellent control (>99% ee/de). researchgate.net
This strategy has been successfully employed to generate valuable precursors for antimicrobials against pathogens like Plasmodium falciparum and multidrug-resistant Staphylococcus aureus. researchgate.netnih.gov The ability to tailor the cascade by modifying either the pantoyl or the β-alanine moiety opens up possibilities for producing a wide array of vitamin B5 derivatives for further pharmacological investigation. nih.gov
Chemical Modification Strategies: Alpha-Methylation and Alternative Substitutions for Enhanced Potency and Stability
Chemical modification of the pantothenate structure, particularly at the β-alanine moiety, is a key strategy for enhancing the pharmacological properties of its derivatives, such as pantothenamides. A significant challenge for these compounds is their susceptibility to degradation by pantetheinase enzymes found in serum, which reduces their efficacy. nih.govacs.orgnih.gov
Alpha-Methylation: A highly effective modification is the introduction of a methyl group at the α-position of the β-alanine portion of pantothenamides (PanAms). nih.govacs.org This α-methylation sterically hinders the scissile amide bond, providing resistance to hydrolysis by pantetheinase. researchgate.net For example, N-phenethyl-α-methyl-pantothenamide was identified as a pantetheinase-resistant PanAm with potent and selective antiplasmodial activity. nih.govacs.org
The stereochemistry of this methyl group is critical for biological activity. Structure-activity relationship (SAR) studies have revealed that the diastereomer with the (2S,2'R) configuration is significantly more potent as an antiplasmodial agent than the (2R,2'R) diastereomer. nih.govacs.org Interestingly, this enhanced potency is not due to preferential metabolic activation by pantothenate kinase. nih.gov Paradoxically, the more potent (2S,2'R)-diastereomer was also found to be more susceptible to the remaining pantetheinase-mediated degradation compared to its less active counterpart. nih.govacs.org
Alternative Substitutions: Beyond α-methylation, other substitutions have been explored to improve stability and potency. Monofluoro-substitution on the phenyl ring of N-phenethyl-α-methyl-pantothenamide was tolerated, but the parent compound remained the most potent analogue in the series. nih.govacs.org This indicates that while some modifications are permissible, the core structure of N-phenethyl-α-methyl-pantothenamide is highly optimized for its antiplasmodial activity. nih.gov The research underscores that α-methylation is a superior strategy for modifying the amide bond to achieve a balance of stability and high potency. nih.govacs.org
Development of Novel Pantothenamide Scaffolds with Improved Pharmacological Profiles
The development of novel pantothenamide (PanAm) scaffolds is driven by the need to overcome their primary metabolic vulnerability—hydrolysis by serum pantetheinases—while retaining or enhancing their potent antimicrobial activity. nih.govnih.govnih.gov PanAms are structural analogues of pantothenic acid and act as promising antimalarial agents by targeting coenzyme A biosynthesis and utilization. nih.govnih.gov However, their therapeutic potential is limited by enzymatic degradation. acs.org
A key strategy in developing improved scaffolds involves modifying or replacing the labile amide bond. biorxiv.org Medicinal chemists have created generations of antibiotics by elaborating on successful chemical scaffolds to address issues like resistance and to improve pharmacological profiles. cdnsciencepub.com In the context of PanAms, this has led to the exploration of bioisosteres for the amide group. nih.gov
One successful approach has been the replacement of the amide linkage with various heterocycles. This has resulted in pantothenamide analogues with significant pantetheinase resistance and, in some cases, enhanced potency. biorxiv.org Examples of these novel scaffolds include:
1,2,3-Triazoles: 1,4-substituted 1,2,3-triazoles with pentyl or hexyl side chains have demonstrated particular potency. biorxiv.org
Isoxazoles: 3,5-substituted 1,2-isoxazoles carrying butyl or pentyl chains are also effective. biorxiv.org
Thiadiazoles and Thiazoles: The 2,5-substituted 1,3,4-thiadiazole (B1197879) and various thiazole-containing mimics have been synthesized, with several displaying sub-micromolar antiplasmodial activity in the presence of pantetheinase. biorxiv.org
These heterocyclic scaffolds serve as stable mimics of the amide bond, effectively protecting the molecule from degradation while maintaining the necessary structural conformation for target engagement. biorxiv.org The development of these new pantothenamide-mimics provides a portfolio of compounds with improved drug-like properties, offering promising leads for the continued development of PanAm-based antimalarials and other antimicrobial agents. nih.govbiorxiv.org
Advanced Analytical Methodologies for Methyl Pantothenate Research Investigations
High-Performance Liquid Chromatography (HPLC) with Advanced Detection Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of methyl pantothenate and its parent compound, pantothenic acid. Due to the lack of a strong chromophore in the pantothenic acid structure, UV detection is typically performed at low wavelengths, generally between 204 and 220 nm. oup.comsigmaaldrich.comjfda-online.com
Reversed-phase HPLC is the most common separation mode. thermofisher.com C18 columns are frequently used, providing effective separation of this compound from other components in a mixture. researchgate.net The mobile phase often consists of an aqueous buffer (such as phosphate (B84403), formate, or acetate) and an organic modifier like acetonitrile (B52724) or methanol. oup.comjfda-online.comthermofisher.com Gradient elution is commonly employed to achieve optimal separation and reduce analysis time. oup.comresearchgate.net While these methods are well-established for pantothenic acid, they are directly applicable to this compound, though its increased hydrophobicity due to the methyl ester group will result in a longer retention time under identical reversed-phase conditions.
Table 1: Examples of HPLC Conditions for Pantothenic Acid Analysis This table is interactive. Click on headers to sort.
| Column | Mobile Phase | Detection | Flow Rate | Reference |
|---|---|---|---|---|
| C18 | Acetonitrile and potassium dihydrogen phosphate (pH 2.5) | UV at 204 nm | 1.0 mL/min | jfda-online.com |
| C18 | Methanol and 0.01M ammonium (B1175870) acetate (B1210297) (pH 6.7) | UV at 210 nm | 0.75 mL/min | oup.com |
| Ascentis C18 | Acetonitrile and phosphate buffer (pH 5.5) | UV at 210 nm | 1.0 mL/min | researchgate.netscribd.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite and Derivative Profiling
For enhanced sensitivity and selectivity, especially in complex biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. sigmaaldrich.com This technique overcomes the limitations of UV detection and provides structural information, making it ideal for the quantification of this compound and the identification of its metabolites. sigmaaldrich.complos.org
LC-MS/MS methods typically use electrospray ionization (ESI), often in positive ion mode for pantothenic acid and its derivatives. plos.org The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which offers high specificity and reduces matrix interference by monitoring specific precursor-to-product ion transitions. sigmaaldrich.complos.org For pantothenic acid, a common quantitative transition is m/z 220.1 → 90.0. sigmaaldrich.comshimadzu.com For this compound (molar mass 233.26 g/mol ), the precursor ion [M+H]⁺ would be m/z 234.1, with expected product ions resulting from fragmentation of the amide bond, similar to the parent compound.
Sample preparation for biological matrices like plasma or whole blood often involves a protein precipitation step using agents such as trichloroacetic acid or zinc sulfate (B86663) in methanol. plos.orgplos.org
Table 2: LC-MS/MS Parameters for the Analysis of Pantothenic Acid This table is interactive. Click on headers to sort.
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) (Quantitative) | Product Ion (m/z) (Qualitative) | Reference |
|---|---|---|---|---|---|
| Pantothenic Acid | ESI Positive | 220.1 | 90.0 | 72.0 | sigmaaldrich.com |
| Pantothenic Acid | ESI Positive | 220.1 | 90.1 | 114.1 | shimadzu.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and for studying its interactions with biological macromolecules. researchgate.net While detailed spectra specific to this compound are not widely published, the principles can be understood from the extensive data available for its parent, pantothenic acid. nih.govbmrb.io
¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework. For this compound, the ¹H NMR spectrum would show characteristic signals for the two geminal methyl groups, the methylene (B1212753) protons, and the single methine proton of the pantoyl moiety, as well as the ethyl groups of the β-alanine portion. Crucially, it would also feature a distinct singlet at approximately 3.7 ppm corresponding to the methyl ester protons, which is absent in the spectrum of pantothenic acid. Correspondingly, the ¹³C NMR spectrum would show a signal around 52 ppm for the methyl ester carbon. nih.govbmrb.io Two-dimensional NMR techniques like COSY and HSQC are used to establish connectivity and assign all signals unambiguously. nih.gov
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Pantothenic Acid in D₂O This table is interactive. Click on headers to sort.
| Atom Position (Pantothenic Acid) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| C(CH₃)₂ | 0.88, 0.92 | 21.87, 23.27 | nih.gov |
| CH₂-N | 3.43 | 38.88 | nih.gov |
| CH₂-C=O | 2.41 | 39.41 | nih.gov |
| CH₂OH | 3.40, 3.49 | 71.13 | nih.gov |
| CH-OH | 3.97 | 78.49 | nih.gov |
| C=O (amide) | - | 177.66 | nih.gov |
Microbiological Assays for Quantitative Assessment of Antagonistic and Antimicrobial Activity
Microbiological assays are functional tests used to determine the biological activity of pantothenic acid and its analogs, including this compound. rsc.org The classical method for quantifying pantothenic acid relies on the growth of the bacterium Lactobacillus plantarum, which requires this vitamin for proliferation. rsc.org The extent of bacterial growth, measured by turbidity or acid production, is proportional to the amount of pantothenic acid in the sample. asm.org
These assay systems are also fundamental for evaluating the antagonistic and antimicrobial properties of pantothenic acid derivatives. nih.gov An analog that inhibits the growth of a pantothenate-requiring microorganism is considered an antagonist. This approach has been used to screen for compounds with activity against various pathogens, including Plasmodium falciparum (the malaria parasite) and Staphylococcus aureus. nih.govrsc.org The potency of these compounds is typically reported as the 50% inhibitory concentration (IC₅₀), which is the concentration required to inhibit microbial growth by half. For instance, various N-substituted pantothenamides, which are structurally related to this compound, have shown IC₅₀ values in the micromolar range against P. falciparum. nih.gov
Table 4: In Vitro Antagonistic Activity of Selected Pantothenic Acid Analogs This table is interactive. Click on headers to sort.
| Compound | Target Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Compound 9 (an analog) | P. falciparum | IC₅₀ | 15 µM | nih.gov |
| Pantothenol | P. falciparum | IC₅₀ | 129 µM | nih.gov |
| Dihydrorugosaflavonoid 5c | M. tuberculosis H37Ra | IC₅₀ | 8.43 µg/mL | rsc.org |
| Dihydrorugosaflavonoid 5c | S. aureus | IC₅₀ | 2.77 µg/mL | rsc.org |
Research Applications and Future Directions for Methyl Pantothenate
Methyl Pantothenate as a Tool for Studying Pantothenic Acid-Related Disorders
The specific inhibition of pantothenic acid metabolism by compounds like this compound allows researchers to probe the consequences of disrupting this vital pathway, providing critical insights into deficiency states and related genetic disorders.
This compound, particularly ω-methylpantothenate, serves as a metabolic antagonist to pantothenic acid (vitamin B5). nih.gov By competing with the natural vitamin, it effectively inhibits its conversion into coenzyme A, thereby inducing a state of deficiency. This has been instrumental in creating experimental models to study the physiological and pathological effects of pantothenic acid deprivation.
In early human studies, the administration of ω-methylpantothenate alongside a diet lacking in pantothenic acid successfully induced clinical signs of deficiency. nih.gov Participants in these experiments developed a range of symptoms, including fatigue, headaches, sleep disturbances, gastrointestinal issues, and neurological symptoms like numbness and muscle cramps. nih.govoregonstate.edu These induced deficiency models have been crucial for identifying the clinical manifestations associated with inadequate pantothenic acid levels. nih.gov
Animal models have also been developed using this antagonist. In studies involving rats, ω-methylpantothenate was used to investigate the teratogenic effects of pantothenic acid deficiency during gestation, demonstrating the vitamin's critical role in fetal development. cabidigitallibrary.org These experimental models allow for controlled investigation into the biochemical and physiological consequences of disrupting the CoA pathway, which would be impossible to study systematically in naturally occurring deficiency, as it is very rare. nih.govwikipedia.org
Pantothenate Kinase-Associated Neurodegeneration (PKAN) is a severe, inherited neurodegenerative disorder caused by mutations in the PANK2 gene. umcgresearch.orgcsic.es This gene codes for pantothenate kinase 2, a key mitochondrial enzyme that catalyzes the first and rate-limiting step in the biosynthesis of coenzyme A from pantothenic acid. oregonstate.eduplos.org The resulting dysfunction in CoA synthesis leads to devastating neurological symptoms and iron accumulation in the brain. csic.esresearchgate.net
Chemical tools that interact with this pathway are vital for dissecting the disease's mechanisms. As a pantothenate kinase inhibitor, ω-methylpantothenate can be used to mimic the primary biochemical defect of PKAN in cellular and animal models. oregonstate.edu By inhibiting the enzyme, researchers can study the downstream consequences, such as altered mitochondrial membrane potential, increased oxidative stress, and defects in processes that depend on CoA, like tubulin acetylation. plos.orgresearchgate.net
Research into PKAN has also spurred the development of other related compounds designed to bypass the defective enzymatic step. For instance, fosmetpantotenate, a prodrug of phosphopantothenate (the product of the PanK enzyme), is being investigated as a replacement therapy. plos.org Studies with such molecules help confirm that replenishing the downstream metabolite can restore CoA levels and rescue some pathological defects in experimental models. plos.org This approach not only holds therapeutic promise but also reinforces the understanding that the deficiency in CoA and its precursors is central to PKAN pathogenesis. umcgresearch.orgresearchgate.net By using both inhibitors like this compound and replacement molecules, scientists can more fully elucidate the complex chain of events that leads from a PANK2 mutation to severe neurodegeneration.
Development of Experimental Models for Deficiency States
Rational Design of Novel Antimicrobial Agents Based on Methylated Pantothenamide Scaffolds
The essential nature of the coenzyme A biosynthesis pathway in microorganisms makes it an attractive target for the development of new antimicrobial drugs. rsc.orgresearchgate.net Pantothenamides, which are analogues of pantothenic acid, have shown significant antimicrobial activity, and methylation of these structures has emerged as a key strategy to enhance their drug-like properties. rsc.orgresearchgate.net
A significant hurdle in the clinical development of early pantothenamide-based drug candidates was their susceptibility to degradation by host enzymes. rsc.orgresearchgate.net Specifically, pantetheinases, which are ubiquitous enzymes found in human serum, can hydrolyze the amide bond of pantothenamides, inactivating them before they can reach their microbial target. researchgate.netasm.org
To overcome this, researchers have employed rational drug design, leading to the synthesis of methylated pantothenamides. A leading example is α-methyl-N-phenethyl-pantothenamide . asm.orgnih.gov By adding a methyl group to the α-carbon of the β-alanine moiety, steric hindrance is introduced around the scissile amide bond. asm.orgnih.gov This modification makes the compound significantly more resistant to hydrolysis by pantetheinase, thereby increasing its stability in serum and enhancing its bioavailability and potency against pathogens like the malaria parasite Plasmodium falciparum. researchgate.netasm.org
Further structure-activity relationship studies have explored the importance of stereochemistry, revealing that the (2S,2′R)-diastereomer of α-methyl-N-phenethyl-pantothenamide is substantially more potent than other stereoisomers. acs.org This ongoing refinement of methylated scaffolds represents a critical strategy to circumvent metabolic inactivation, a common mechanism of drug resistance. acs.org
| Compound | Modification Strategy | Advantage | Target Pathogen Example |
| N-substituted Pantothenamides | Initial class of pantothenic acid analogues. | Potent antimicrobial activity in vitro. | Plasmodium falciparum, Staphylococcus aureus |
| α-methyl-N-phenethyl-pantothenamide | Methylation of the β-alanine core. | Increased steric bulk at the scissile amide bond, providing resistance to serum pantetheinase degradation. asm.orgnih.gov | Plasmodium falciparum asm.org |
Methylated pantothenamides function as antimetabolites that specifically target the coenzyme A biosynthesis pathway within pathogens. nih.govnih.gov Many pathogenic bacteria and parasites, including Plasmodium falciparum, cannot salvage CoA from their host and are entirely dependent on their own de novo synthesis pathway, making it an ideal target for selective inhibition. umcgresearch.orgnih.gov
These pantothenic acid analogues are recognized and taken up by the pathogen. Once inside, they serve as substrates for the first enzyme in the pathway, pantothenate kinase (PanK). researchgate.netacs.org The enzyme phosphorylates the pantothenamide, initiating its conversion into a fraudulent CoA analogue. This metabolic activation is crucial for their mechanism of action. However, the resulting molecule cannot be properly utilized by subsequent enzymes in the pathway or it inhibits downstream CoA-dependent processes, ultimately leading to a depletion of functional CoA, disruption of essential metabolism (like fatty acid synthesis), and cell death. nih.govresearchgate.net
The design of these methylated compounds can exploit differences between microbial and human enzymes. For example, some bacteria possess a type of PanK enzyme (Type III) that does not recognize pantothenamides as substrates, rendering those organisms naturally resistant. researchgate.net Conversely, pathogens with permissive PanK enzymes are highly susceptible. researchgate.net This differential susceptibility allows for the development of agents with a specific spectrum of activity, minimizing off-target effects on the host and non-target bacteria. The success of pantothenamides against malaria and various bacteria validates the CoA biosynthesis pathway as a druggable target for a new class of antimicrobials. asm.orgnih.govnih.gov
Strategies to Overcome Microbial Drug Resistance
Elucidating Novel Non-Metabolic Roles of Coenzyme A and its Metabolites
While coenzyme A is classically known as an essential cofactor in cellular metabolism, involved in the Krebs cycle and fatty acid metabolism, emerging evidence reveals it plays a much broader role in regulating key cellular processes. umcgresearch.orgrug.nl The use of chemical tools like this compound to perturb CoA levels has been instrumental in uncovering these novel, non-metabolic functions.
Research has shown that CoA and its thioesters, particularly acetyl-CoA, are critical for various forms of post-translational protein modifications. rug.nl The concentration of acetyl-CoA directly influences protein acetylation, an essential process for regulating gene expression (via histone acetylation), enzyme activity, and cellular signaling. rug.nlnih.gov By disrupting CoA synthesis, researchers can study the impact of reduced acetyl-CoA pools on the cellular "acetylome."
Furthermore, a novel post-translational modification known as CoAlation has been identified, where a CoA molecule is covalently attached to a cysteine residue on a protein. mdpi.com This process appears to be a protective mechanism, shielding proteins from irreversible oxidation under conditions of metabolic or oxidative stress. mdpi.com
The study of CoA's role extends to signal transduction, autophagy, and the maintenance of cellular homeostasis. umcgresearch.orgrug.nl Perturbing the CoA pathway, whether through genetic models of diseases like PKAN or through the application of specific inhibitors, provides a powerful method to investigate how fluctuations in this central metabolite impact the broader landscape of cellular regulation, linking metabolic state directly to complex functions like gene expression and stress response. umcgresearch.orgnih.gov
Advancing Structure-Activity-Relationship (SAR) Studies for Therapeutic Optimization
Structure-Activity-Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic properties of a lead compound. In the context of this compound and its related analogs, particularly pantothenamides (PanAms), SAR studies have been crucial for enhancing their potency, stability, and target specificity. These investigations systematically alter the chemical structure of the parent molecule and evaluate the resulting impact on biological activity.
A significant challenge for pantothenate analogs as therapeutic agents is their degradation by pantetheinase enzymes present in human serum, which hydrolyze the amide bond. wikipedia.orgepa.gov This reduces the potency and bioavailability of these compounds. wikipedia.org To overcome this, several SAR-driven strategies have been employed.
One key strategy involves the α-methylation of the β-alanine part of the pantothenamide structure. wikipedia.org This modification has been shown to significantly increase the stability of the compound in serum. wikipedia.orgwikipedia.org For example, N-phenethyl-α-methyl-pantothenamide was identified as a pantetheinase-resistant PanAm with potent and selective antiplasmodial activity. wikipedia.orgwikipedia.org Further SAR studies on this scaffold explored modifications to the phenyl ring, finding that while monofluoro-substitution was tolerated, the original N-phenethyl-α-methyl-pantothenamide remained the most potent analog. wikipedia.org
The stereochemistry of these modifications is also critical. Investigations into the diastereomers of N-phenethyl-α-methyl-pantothenamide revealed that the (2S,2′R)-diastereomer is substantially more potent than the (2R,2′R)-diastereomer. wikipedia.org Interestingly, this increased potency did not correlate with preferential metabolic activation by pantothenate kinase (PanK), the first enzyme in the coenzyme A (CoA) biosynthetic pathway. wikipedia.org Unexpectedly, the more potent (2S,2′R)-diastereomer was also more susceptible to degradation by pantetheinase, highlighting a complex trade-off between potency and stability that is crucial for therapeutic optimization. wikipedia.org
Another successful SAR strategy has been the replacement of the unstable amide bond with a more robust bioisostere. wikipedia.orgepa.gov Substituting the amide with a triazole ring has been shown to not only confer stability against pantetheinases but also to improve antiplasmodial activity against P. falciparum. wikipedia.orgepa.gov
SAR studies have also been instrumental in developing activators of pantothenate kinase (PanK), which is relevant in conditions like pantothenate kinase-associated neurodegeneration (PKAN). nih.govnih.gov In the development of PanK activators, SAR studies revealed the importance of specific structural features for activity. For the pantazine class of compounds, a small branched alkyl group at the R1 position, a carbonyl group adjacent to a piperidine (B6355638) ring, and an electron-withdrawing group at the R2 position were found to be important for potency. nih.gov This optimization process led to the discovery of PZ-2891, a potent and brain-penetrant PanK activator. nih.gov
Further SAR exploration on pyridazine-based PanK activators focused on four main areas of the molecule: the alkyl side chain (FG¹), the phenyl ring (FG²), the piperazine (B1678402) linker (FG³), and a cyano or chloro group (FG⁴). nih.gov These studies led to the development of preclinical candidates like BBP-671 with improved pharmacokinetic profiles and the ability to increase CoA levels in the brain. nih.gov
The following tables summarize key findings from various SAR studies on pantothenate analogs.
Table 1: SAR of N-Phenethyl-α-methyl-pantothenamide Analogs for Antiplasmodial Activity
| Modification | Effect on Activity/Stability | Key Finding | Reference |
| α-methylation of β-alanine | Increased serum stability | N-phenethyl-α-methyl-pantothenamide is a potent, pantetheinase-resistant analog. | wikipedia.org, wikipedia.org |
| Phenyl ring monofluoro-substitution | Tolerated, but did not improve potency | N-phenethyl-α-methyl-pantothenamide remains the most potent in this series. | wikipedia.org |
| Stereochemistry at α-methyl group | Significant impact on potency | The (2S,2′R)-diastereomer is significantly more potent than the (2R,2′R)-diastereomer. | wikipedia.org |
| Amide bond replacement | Improved stability and potency | Replacement with a triazole ring enhances stability and antiplasmodial activity. | wikipedia.org, epa.gov |
Table 2: SAR of Pantothenate Kinase (PANK) Activators
| Compound Series | Structural Feature | Impact on Activity | Optimized Compound | Reference |
| Pantazines | Small branched alkyl group at R₁ | Important for high-affinity binding and activation. | PZ-2891 | nih.gov |
| Pantazines | Carbonyl next to piperidine ring | Acts as a crucial H-bond acceptor. | PZ-2891 | nih.gov |
| Pantazines | Electron-withdrawing group at R₂ | Enhances the activity of the compounds. | PZ-2891 | nih.gov |
| Pyridazines (FG¹) | Cyclopropyl vs. Isopropyl side chain | Cyclopropyl analogs are better activators but less potent binders. | BBP-671 | nih.gov |
| Pyridazines (FG²) | Phenyl ring fluorination | Can alter metabolic stability. | BBP-671 | nih.gov |
| Pyridazines (FG³) | Methylation of piperazine linker | Can increase potency by interacting with L263′ and W341′. | - | nih.gov |
These SAR studies demonstrate that systematic structural modifications are a powerful tool for refining the therapeutic potential of this compound derivatives. By carefully dissecting the contribution of different molecular fragments, researchers can rationally design new analogs with optimized efficacy, stability, and pharmacokinetic properties for various therapeutic applications. nih.gov Future directions will likely involve continued exploration of novel bioisosteric replacements and fine-tuning of substituents to address challenges such as species-dependent metabolism and to further enhance the therapeutic index of this promising class of compounds. wikipedia.org
Conclusion and Outlook for Methyl Pantothenate Research
Synthesis of Key Research Findings and Their Broader Scientific Impact
Methyl pantothenate, the methyl ester of pantothenic acid (Vitamin B5), serves as a crucial chemical intermediate rather than an end-product in most research applications. Its primary significance lies in its utility for the synthesis of more complex molecules and its role as a research tool to probe biological systems.
A common laboratory synthesis of this compound involves the esterification of pantothenic acid. This can be achieved by treating pantothenic acid, often liberated from its more stable salt form, calcium pantothenate, with diazomethane (B1218177) in an ether solution. tandfonline.comoup.com This straightforward conversion yields a syrupy residue of this compound, which is often used directly in subsequent reactions without extensive purification. tandfonline.comoup.com
The principal application of this compound in research has been as a precursor for the synthesis of pantetheine (B1680023) and its derivatives. tandfonline.com Early methods established the condensation of methyl d-pantothenate (B8507022) with amines like 2-benzylthioethylamine or β-mercaptoethylamine. tandfonline.comoup.comacs.org This reaction, typically conducted by heating the components in methanol, provides a convenient and high-yield route to pantetheine, a key intermediate in the biosynthesis of Coenzyme A (CoA). tandfonline.comacs.org The development of these synthetic routes was pivotal, as it provided researchers with access to pantetheine to study its biological activity and its relationship to the Lactobacillus bulgaricus factor. tandfonline.comoup.com
Beyond pantetheine, this compound is a foundational block for creating a class of compounds known as pantothenamides. These are analogues of pantothenic acid where the carboxylic acid group is replaced with a substituted amide. Pantothenamides have garnered significant interest as potential antimicrobial agents because they can interfere with the essential CoA biosynthetic pathway in pathogens. nih.govrsc.orgbeilstein-journals.org For instance, N-phenethyl-pantothenamide (N-PE-PanAm) has shown potent antiplasmodial activity comparable to chloroquine. nih.gov The synthesis of these analogues often starts from pantothenic acid or its derivatives, highlighting the indirect but vital role of intermediates like this compound in medicinal chemistry.
Another critical research application involves a related compound, ω-methylpantothenate (omega-methyl pantothenic acid), which acts as an antagonist to pantothenic acid. oregonstate.edudsm.com This antagonist has been used experimentally in both animal and human studies to induce a state of pantothenic acid deficiency. oregonstate.edudsm.comresearchgate.net By administering ω-methylpantothenate along with a deficient diet, researchers have been able to safely and reversibly elicit deficiency symptoms, thereby elucidating the diverse and critical functions of vitamin B5 in metabolism, such as its role in CoA synthesis and energy production. oregonstate.edudsm.com
The broader scientific impact of research involving this compound is substantial. Its use as a synthetic intermediate has enabled the exploration of the CoA pathway, a central hub in cellular metabolism. oup.comeujournal.org By allowing the creation of various analogues and antagonists, it has provided the chemical tools necessary to probe the enzymes of this pathway, such as pantothenate kinase, and to understand their regulation. oregonstate.eduoup.com This has paved the way for targeting this pathway for drug development, particularly in the search for novel antimicrobial agents against pathogens like Plasmodium falciparum and Staphylococcus aureus that rely on their own CoA synthesis. nih.govbeilstein-journals.orgeujournal.org
Remaining Challenges and Promising Avenues for Future Inquiry in Chemical Biology and Medicinal Chemistry
Despite the utility of this compound and its derivatives, significant challenges remain, which in turn open up promising avenues for future research in chemical biology and medicinal chemistry.
A primary challenge is the metabolic instability of many pantothenic acid analogues, particularly the pantothenamides. rsc.org These compounds, while potent inhibitors of microbial growth, are often susceptible to hydrolysis by ubiquitous serum enzymes called pantetheinases (vanins). nih.govrsc.orgbeilstein-journals.org This degradation cleaves the amide bond, releasing pantothenate and inactivating the drug, which severely limits their clinical potential. nih.govbeilstein-journals.org Overcoming this stability issue is a major focus of current research.
Another challenge lies in the synthesis and optimization of these complex molecules. While initial syntheses were groundbreaking, many older procedures for creating phosphorylated pantothenic acid derivatives were not well-described, and the purity of the products was often assumed rather than rigorously established due to limited analytical techniques of the time. google.com There is a need for modern, reproducible, and scalable synthetic routes to generate a wider diversity of analogues for systematic study. rsc.orggoogle.com
These challenges define the future directions of research in the field:
Promising Avenues in Chemical Biology:
Enzymatic and Biocatalytic Synthesis: A promising approach to creating diverse pantothenic acid derivatives involves exploiting the substrate promiscuity of enzymes in the CoA pathway. Research has shown that pantothenate synthetase from E. coli can accept a wide range of amines, not just β-alanine, to condense with pantoic acid. rsc.org This biocatalytic method offers an attractive, efficient, and stereoselective alternative to complex chemical syntheses, enabling the rapid generation of novel amides and potential antimetabolites for screening. rsc.org
Development of Stable Chemical Probes: To better understand the CoA pathway in health and disease, there is a need for more stable chemical probes. Future work will likely focus on designing pantothenate analogues that are resistant to degradation by pantetheinases. Modifications such as α-methylation of the β-alanine moiety have already shown promise in increasing stability and maintaining potent antiplasmodial activity. nih.govacs.org Further structure-activity relationship (SAR) studies on these stabilized scaffolds will be crucial. beilstein-journals.orgacs.org
Promising Avenues in Medicinal Chemistry:
Design of Pantetheinase-Resistant Antimicrobials: The primary goal in the antimicrobial space is the rational design of pantothenamides that evade enzymatic degradation while retaining high potency. This involves exploring modifications at various positions of the molecule, including the geminal dimethyl group and the amide bond itself, to block pantetheinase access. beilstein-journals.orgacs.org The synthesis and evaluation of novel derivatives, guided by computational modeling and SAR, could lead to a new class of antibiotics or antiplasmodials with a novel mechanism of action. beilstein-journals.org
Targeting Pantothenate Kinase for Neurodegeneration: Research into pantothenate kinase-associated neurodegeneration (PKAN), a disease caused by mutations in the PANK2 gene, has opened a new therapeutic avenue. acs.org Instead of inhibiting the pathway, the goal here is to activate the pantothenate kinase enzymes to overcome feedback inhibition and boost CoA levels. acs.org The development of small-molecule PANK activators that are brain-penetrant represents a highly promising, though challenging, direction for treating this and potentially other neurodegenerative disorders. acs.org
Table of Mentioned Compounds
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying methyl pantothenate and its metabolites in cellular studies?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying this compound and related metabolites. Key steps include:
- Calibration Standards : Prepare a series of pantothenate derivatives with known concentrations to generate a calibration curve for absolute quantification .
- Quality Control : Use internal standards (e.g., isotopically labeled pantothenate) to account for matrix effects and instrument variability .
- Data Acquisition : Employ high-resolution mass spectrometers (e.g., Q-TOF) with optimized parameters for peak detection and fragmentation patterns .
Q. How is this compound enzymatically synthesized in bacterial systems?
- Methodological Answer : The enzyme pantothenate synthetase (PanC) catalyzes the ATP-dependent condensation of D-pantoate and β-alanine. Key experimental parameters include:
- Kinetic Assays : Use steady-state and pre-steady-state kinetic analyses to determine Michaelis constants (e.g., Km = 0.13 mM for D-pantoate in M. tuberculosis) .
- Isotope Labeling : Confirm intermediate formation (e.g., pantoyl adenylate) via <sup>31</sup>P NMR or <sup>18</sup>O transfer experiments .
- Reverse Reaction Analysis : Monitor isotope exchange in the presence of AMP to validate reversibility of the pantoyl adenylate intermediate .
Advanced Research Questions
Q. How do horizontal gene transfer (HGT) and gene duplication events contribute to variability in pantothenate biosynthesis pathways across bacterial species?
- Methodological Answer :
- Comparative Genomics : Perform genome-wide surveys to identify PanC homologs and assess phylogenetic incongruence. For example, some archaea lack panE and panD genes, relying on alternative enzymes acquired via HGT from thermophilic bacteria .
- Crystallographic Analysis : Resolve enzyme structures (e.g., Helicobacter pylori PanC) to identify divergent active sites or substrate-binding regions influenced by evolutionary pressures .
- Functional Complementation : Test auxotrophic strains (e.g., Lactobacillus plantarum) with heterologous genes to validate pathway redundancy .
Q. What experimental strategies resolve contradictions in this compound’s role in wound healing and inflammation?
- Methodological Answer :
- MMP-3 Dependency Studies : Use siRNA knockdown models to assess whether pantothenate’s pro-healing effects require matrix metalloproteinase-3 (MMP-3). For instance, calcium pantothenate accelerates wound closure in MMP-3-expressing keratinocytes but shows reduced efficacy in knockdown models .
- Metabolomic Profiling : Compare pantothenate levels in rheumatoid arthritis (RA) patients versus healthy controls using LC-MS. Downregulation of pantothenate in RA correlates with disease severity, but clinical trials require larger cohorts to confirm therapeutic efficacy .
- Fibroblast Migration Assays : Quantify proliferation rates in cultured fibroblasts treated with pantothenate derivatives, ensuring molecular validation via Western blot (e.g., ERK signaling pathways) .
Q. How do aerolysin-family toxins deplete cellular pantothenate, and what are the downstream metabolic consequences?
- Methodological Answer :
- Metabolomics Workflow : Treat human kidney cells with epsilon-toxin or aerolysin, then extract intracellular metabolites for LC-MS analysis. Key findings include reduced pantothenate, CoA, and NAD<sup>+</sup> levels, disrupting lipid β-oxidation and energy metabolism .
- Auxotroph Growth Assays : Supplement L. plantarum (pantothenate auxotroph) with lysates from toxin-treated cells to quantify bioavailable pantothenate. Toxins induce pantothenate efflux, elevating extracellular concentrations .
- Carnitine/Nicotinamide Assays : Use Candida pintolopesii growth assays or enzymatic kits to confirm coenzyme depletion linked to toxin exposure .
Data Interpretation and Contradiction Analysis
Q. How can researchers address discrepancies in pantothenate synthetase activity across species?
- Methodological Answer :
- Enzyme Kinetics Comparison : Measure kcat and Km for PanC homologs (e.g., M. tuberculosis vs. E. coli) to identify species-specific catalytic efficiencies. For example, M. tuberculosis PanC has a kcat of 3.4 s<sup>−1</sup>, while bacterial variants may differ due to structural adaptations .
- Substrate Specificity Screening : Test alternative substrates (e.g., methyl-pantoate) using radiolabeled ATP or β-alanine to assess enzyme promiscuity .
- Phylogenetic Reconciliation : Map gene duplication events onto species trees to distinguish convergent evolution from ancestral pathway conservation .
Tables for Key Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
